2-Ethylhexyl diphenyl phosphate

Description

Octicizer is an aryl phosphate.

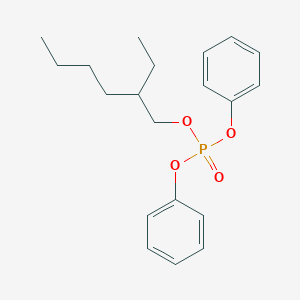

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O4P/c1-3-5-12-18(4-2)17-22-25(21,23-19-13-8-6-9-14-19)24-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSLYBDCEGBZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O4P | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025300 | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl diphenyl phosphate is a pale yellow liquid. Insoluble in water. (NTP, 1992), Liquid, Pale yellow liquid; [CAMEO] | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

375 °C, BP: 232 °C at 5 mm Hg | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (435 °F) (Open cup) | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.090 g/cu cm at 25 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000629 [mmHg] | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1241-94-7 | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octicizer [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001241947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTICIZER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F53Z6NE1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-30 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Diphenyl Phosphate

Introduction: 2-Ethylhexyl diphenyl phosphate (EHDPP), also known by trade names such as Disflamoll DPO® and Phosflex 362®, is an organophosphate ester with the chemical formula C₂₀H₂₇O₄P.[1][2] It functions as a versatile flame retardant and plasticizer in a wide range of polymers, including flexible PVC, rubber, polyurethanes, and in various industrial applications like hydraulic fluids, lubricants, and adhesives.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

-

IUPAC Name: this compound[3]

-

CAS Number: 1241-94-7[4]

-

Molecular Weight: 362.4 g/mol [3]

-

Synonyms: EHDP, Diphenyl 2-ethylhexyl phosphate, Octicizer, Santicizer 141[2][3]

Core Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties

| Property | Value | Notes / Conditions | Source(s) |

| Physical State | Clear, oily liquid | At room temperature | [2] |

| Color | Colorless to pale yellow | [1] | |

| Odor | Slight sweet odor | [6] | |

| Melting Point | -54°C to -60°C (Pour Point) | [2] | |

| Boiling Point | 375°C | At atmospheric pressure | [2][3] |

| 181°C | At 0.6 mmHg (80 Pa) | [2] | |

| Density | 1.07 - 1.09 g/cm³ | At 20°C | [2] |

| 1.090 g/cm³ | At 25°C | [3] | |

| Viscosity | 22 ± 1 mPa·s | [7] | |

| Flash Point | 224°C | Open cup | [3] |

| Refractive Index | 1.510 | At 25°C/D | [3] |

| Surface Tension | 0.0367 N/m | At 23°C | [2] |

Table 2: Chemical and Environmental Properties

| Property | Value | Notes / Conditions | Source(s) |

| Water Solubility | 51 µg/L | At room temperature | [2] |

| 1.9 mg/L | Method unspecified | [2] | |

| Vapor Pressure | 3.4 x 10⁻⁴ Pa | At 20°C | [2] |

| 6.2 x 10⁻⁴ Pa | At 25°C | [2] | |

| Octanol-Water Partition Coefficient (log Kow) | 5.73 | Determined by shake flask method | [2][3] |

| Henry's Law Constant | 4.44 - 5.49 Pa m³/mol | At 25°C | [2] |

Experimental Protocols

Detailed methodologies for determining key chemical properties are crucial for reproducible research.

Determination of Water Solubility (Shake Flask Method)

This protocol is based on the methodology described by Saeger et al. (1979).[2]

Objective: To determine the solubility of this compound in water at room temperature.

Methodology:

-

Preparation: Add 25 ml of the test substance (a commercial product with >90% purity) to 500 ml of purified water in a flask.[2]

-

Equilibration: Vigorously shake the flask for 48 hours to ensure maximum dissolution.[2]

-

Settling: Allow the solution to stand undisturbed for one week in the dark to permit the separation of undissolved droplets.[2]

-

Separation: Centrifuge the aqueous phase at 20,000 g for one hour to remove any remaining micro-droplets of the undissolved substance.[2]

-

Extraction: Extract the aqueous phase twice with methylene dichloride.[2]

-

Analysis: Analyze the methylene dichloride extracts for the concentration of this compound using a gas chromatography (GC) method.[2] The experiment is conducted in duplicate to ensure accuracy.[2]

Determination of Octanol-Water Partition Coefficient (log Kow)

This protocol is also based on the shake flask method reported by Saeger et al. (1979).[2]

Objective: To determine the log Kow of this compound.

Methodology:

-

Preparation: Dissolve the test substance in n-octanol at a minimum of two different concentrations (ranging from 100 mg/kg to 10,000 mg/kg).[2]

-

Partitioning: Shake 100 ml of the n-octanol solution with 500 ml of purified water for 48 hours in the dark to allow the substance to partition between the two phases.[2]

-

Analysis: The concentration of this compound in both the n-octanol and water phases is then determined to calculate the partition coefficient.[2]

Synthesis of this compound

The industrial synthesis of this compound can be achieved through a transesterification process or a two-step reaction involving phosphorus oxychloride.[1][8]

Method 1: Two-Step Reaction This common method involves the sequential reaction of phosphorus oxychloride with 2-ethylhexanol and then with sodium phenolate.[1]

Method 2: Reaction from Chloridophosphate Mixture A more specific industrial method involves the reaction of 2-ethylhexanol with a mixture of phenyl dichlorophosphate (MPCP) and diphenyl chloridophosphate (DPCP).[8]

Reaction Steps:

-

Reactant Addition: 2-ethylhexanol is added via sub-surface addition to a mixture of phenyl dichlorophosphate and diphenyl chloridophosphate, which may also contain triphenyl phosphate (TPP) and a catalyst like MgCl₂.[8]

-

Reaction & HCl Removal: The reaction proceeds with the formation of hydrogen chloride (HCl) gas as a byproduct. Efficient removal of HCl, typically via vacuum, is critical to minimize the formation of byproducts and drive the reaction to completion.[8]

-

Purification: The crude product is then purified to yield this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. The following data are available in public databases:

-

Mass Spectrum (Electron Ionization): Available from the NIST/EPA/MSDC Mass Spectral Database.[3][9]

-

Infrared (IR) Spectrum: Available from the Coblentz Society Spectral Collection.[3][9]

-

NMR Spectra (¹H NMR, ¹³C NMR): Available through ChemicalBook and other databases.[3][10]

Safety and Toxicological Profile

The toxicological properties of this compound have been investigated, and it is generally considered to have low acute toxicity.[11][12] However, it is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6]

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | > 24,000 mg/kg | Rat and Rabbit | [11] |

| Acute Dermal Toxicity (LD50) | > 7,940 mg/kg bw | Rabbit | [12] |

| Skin Corrosion/Irritation | Not classified as an irritant | [6][13] | |

| Eye Damage/Irritation | Not classified as an irritant | Transient discomfort may occur | [6][13] |

| Genotoxicity (Ames test) | Not genotoxic | [11] | |

| Carcinogenicity | No indications of carcinogenic effects | Rat (2-year study) | [11] |

| Aquatic Toxicity | Toxic to aquatic organisms | [6] |

Handling and Safety Precautions:

-

Use in a well-ventilated area. General exhaust is typically adequate.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-protective gloves (e.g., PVC or Neoprene), and overalls.[6][14]

-

Avoid release to the environment. This material and its container must be disposed of as hazardous waste.[6]

-

The product is considered stable under normal conditions but reaction with strong oxidizing agents should be avoided.[6]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. This compound | C20H27O4P | CID 14716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. GOYENCHEM-DPO Diphenyl 2-ethylhexyl phosphate CAS No. 1241-94-7 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Octicizer [webbook.nist.gov]

- 10. This compound(1241-94-7) 13C NMR spectrum [chemicalbook.com]

- 11. This compound | 1241-94-7 [chemicalbook.com]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. scipoly.com [scipoly.com]

2-Ethylhexyl diphenyl phosphate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylhexyl diphenyl phosphate

Introduction

This compound (EHDPP), also known as octicizer, is an organophosphate compound with the chemical formula C20H27O4P.[1] It is a colorless to pale yellow, transparent oily liquid with low volatility and good thermal stability.[1] EHDPP serves a dual role as a high-performance flame retardant and a plasticizer, particularly in polyvinyl chloride (PVC) formulations.[1][2] Its wide liquid range also makes it suitable for use in hydraulic fluids.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

EHDPP exhibits a unique hydrophobic-lipophilic balance due to its molecular structure, which consists of two phenyl groups and one 2-ethylhexyl group attached to a phosphate core.[1] This structure imparts excellent chemical stability under high-temperature and high-shear conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C20H27O4P | [1] |

| Molecular Weight | 362.40 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| CAS Number | 1241-94-7 | [4] |

| Density | ~1.08 - 1.09 g/cm³ at 25°C | [1][3] |

| Boiling Point | >300°C (375°C reported) | [1][3] |

| Melting Point | -30°C | [3] |

| Flash Point | 224°C (Open cup) | [3][4] |

| Water Solubility | Very low (e.g., 1.9 mg/L) | [1][6] |

| Vapor Pressure | 6.2 x 10⁻⁴ Pa at 25°C | [6] |

| log Kow | 5.73 | [3] |

Synthesis of this compound

The industrial synthesis of EHDPP is primarily achieved through a few key routes. The most common methods involve the phosphorylation of the corresponding alcohols.

Synthesis Pathways

-

Phosphorus Oxychloride Route: This is a widely used industrial method. It can be performed as a one-pot, two-step reaction or a stepwise process. One common approach involves the sequential reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol and then phenol in the presence of a catalyst.[1][7] Another variation reacts POCl₃ first with 2-ethylhexanol to form 2-ethylhexyl phosphoryl dichloride, which is then reacted with sodium phenate.[7]

-

Transesterification Route: This process uses triphenyl phosphate as a starting material, which is transesterified with 2-ethylhexanol.[8]

-

Chlorophosphate Route: This method involves the reaction of 2-ethylhexanol with a mixture of phenyl dichlorophosphate and diphenyl chlorophosphate.[8] This route is advantageous as it allows for direct utilization of common industrial intermediates.

The synthesis workflow diagram below illustrates the common phosphorus oxychloride route.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Diphenyl Chlorophosphate

This protocol is based on a common industrial method adapted for a laboratory scale.[8]

Materials:

-

Diphenyl chlorophosphate (DPCP)

-

2-Ethylhexanol

-

Magnesium chloride (MgCl₂, catalyst)

-

Nitrogen gas supply

-

Vacuum source

-

Reaction flask with overhead stirrer, condenser, dropping funnel, and thermometer

Procedure:

-

Setup: Assemble the reaction flask under a nitrogen atmosphere. Charge the flask with diphenyl chlorophosphate and a catalytic amount of magnesium chloride (e.g., ~0.1 wt%).

-

Heating: Heat the mixture to the reaction temperature, typically around 120°C.

-

Reactant Addition: Begin the subsurface addition of 2-ethylhexanol via the dropping funnel. The addition should be controlled to manage the reaction exotherm and the evolution of hydrogen chloride (HCl) gas.

-

Reaction & HCl Removal: Maintain the reaction temperature and apply a vacuum (e.g., 50-150 Torr) to efficiently remove the HCl byproduct, which drives the reaction to completion and minimizes side reactions.[8] The reaction is typically continued for 5-7 hours.[8]

-

Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

-

Workup and Purification: After the reaction is complete, cool the mixture. The crude product is typically washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize any remaining acidic components, followed by washing with water. The organic layer is then dried, and the final product is purified by vacuum distillation to remove unreacted starting materials and other impurities.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized EHDPP.

Caption: Workflow for the characterization of EHDPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure. ¹H, ¹³C, and ³¹P NMR are all valuable.

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 - 7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.10 - 4.25 | m | 2H | -O-CH₂- |

| ~1.60 - 1.75 | m | 1H | -CH(CH₂CH₃)- |

| ~1.25 - 1.45 | m | 8H | -(CH₂)₄- |

| ~0.85 - 0.95 | t | 6H | 2 x -CH₃ |

Note: Data is typical for a spectrum recorded in CDCl₃.[9]

³¹P NMR Data: The ³¹P NMR spectrum of EHDPP is expected to show a single resonance in the characteristic region for phosphate esters. The chemical shift provides information about the electronic environment of the phosphorus atom.

| Chemical Shift (ppm) | Assignment |

| ~ -10 to -15 | P=O |

Note: This is an estimated range based on similar diphenyl phosphate compounds.[10]

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve a small amount of the purified EHDPP sample (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra using standard pulse programs.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on the known structure of EHDPP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Key FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2960, 2870 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1590, 1490 | C=C stretch | Aromatic Ring |

| ~1280 - 1300 | P=O stretch | Phosphoryl |

| ~1180 | P-O-C stretch | Aryl-phosphate |

| ~1010 | P-O-C stretch | Alkyl-phosphate |

| ~950 | O-P-O stretch | Phosphate |

Note: These are characteristic peak regions.[11][12][13]

Experimental Protocol (General FT-IR):

-

Sample Preparation: As EHDPP is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in EHDPP.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. It is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Mass Spectrometry Data:

| m/z | Interpretation |

| 362 | [M]⁺, Molecular ion |

| 251 | [M - C₈H₁₅]⁺, Loss of the 2-ethylhexyl side chain |

| 250 | [Diphenyl phosphate]⁺ |

Note: Data from GC-MS analysis.[3] LC-MS analysis often shows the protonated molecule [M+H]⁺ at m/z 363 or other adducts like [M+Na]⁺ at m/z 385.[3][14][15]

Experimental Protocol (General GC-MS):

-

Sample Preparation: Prepare a dilute solution of the EHDPP sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried onto the analytical column by a carrier gas (e.g., Helium).

-

Separation: The components of the sample are separated on the GC column based on their boiling points and interaction with the stationary phase.

-

Ionization and Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Analysis: Analyze the resulting mass spectrum of the peak corresponding to EHDPP to identify the molecular ion and characteristic fragment ions.

Conclusion

The synthesis of this compound can be accomplished through several industrial routes, with the reaction of phosphorus oxychloride with the corresponding alcohols being a prevalent method. A robust suite of analytical techniques, including NMR, FT-IR, and mass spectrometry, is essential for the unambiguous characterization and purity assessment of the final product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important flame retardant and plasticizer.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H27O4P | CID 14716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-乙基己基二苯基磷酸酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1241-94-7 [chemicalbook.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(1241-94-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(1241-94-7) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. massbank.jp [massbank.jp]

- 15. massbank.eu [massbank.eu]

An In-depth Technical Guide to 2-Ethylhexyl Diphenyl Phosphate (Octicizer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Ethylhexyl diphenyl phosphate, a compound commonly known by the trade name Octicizer. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and an exploration of its known interactions with biological signaling pathways.

Core Chemical and Physical Properties

This compound (EHDPP) is an organophosphate ester widely utilized as a plasticizer and flame retardant, particularly in polyvinyl chloride (PVC) formulations.[1][2] Its molecular structure, featuring two phenyl groups and a 2-ethylhexyl group attached to a phosphate core, imparts a unique balance of properties, including good thermal stability and a wide liquid range.[2]

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Octicizer, Disflamoll DPO, Santicizer 141, Phosflex 362[1][3][4] |

| CAS Number | 1241-94-7[1] |

| EC Number | 214-987-2[1] |

| Molecular Formula | C₂₀H₂₇O₄P[1][4] |

Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molar Mass | 362.406 g·mol⁻¹ | [1] |

| Appearance | Clear, almost colorless to pale yellow oily liquid[2][4][5] | - |

| Melting Point | -60 °C (-76 °F; 213 K) | [1] |

| Boiling Point | 196 °C (385 °F; 469 K)[1] / >300 °C[2] | - |

| Density | ~1.08 - 1.09 g/cm³ at 25 °C | [2][6] |

| Vapor Pressure | 6.29 x 10⁻⁵ mmHg | [6] |

| Water Solubility | Insoluble[2][4] | - |

| Viscosity | 60-80 mPa·s at 20 °C | [2] |

| Refractive Index | 1.510 at 25 °C | [6] |

| Log Kow (Octanol/Water Partition Coefficient) | 5.73 | [6] |

Experimental Protocols

This section details the methodologies for the synthesis and analytical determination of this compound.

Synthesis of this compound

A common industrial synthesis method involves a multi-step reaction using phosphorus oxychloride, 2-ethylhexanol, and phenol as primary reagents.[2]

Protocol:

-

Initial Reaction: Phosphorus oxychloride is reacted with 2-ethylhexanol. This reaction is typically carried out first to form the 2-ethylhexyl phosphoryl dichloride intermediate.[7]

-

Phenolation: The intermediate from step 1 is then reacted with sodium phenolate.[2] This displaces the remaining chlorine atoms to yield the final product, this compound.

-

Alternative Catalyst Approach: Modern synthesis methods may utilize solid acid catalysts (e.g., molecular sieves) to replace traditional homogeneous catalysts, aiming to reduce wastewater and improve reaction efficiency.[2]

-

Reaction Conditions: The reaction is typically conducted at an elevated temperature (e.g., 120 °C) and under vacuum (50 - 150 Torr) for several hours (5.5 - 7 hours) to drive the reaction to completion and remove byproducts like HCl.[8]

-

Purification: The crude product is then purified through processes such as washing, filtration, and distillation to obtain the final high-purity compound.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the detection and quantification of EHDPP in various matrices, including environmental and biological samples.

Protocol:

-

Sample Preparation:

-

Solid Samples (e.g., soil, textiles): Perform solvent extraction. A common procedure involves weighing approximately 2 grams of the sample into a centrifuge tube, adding 5 mL of a suitable solvent like dichloromethane (DCM) or a hexane:acetone (1:1) mixture.[9][10]

-

Extraction: Vortex the sample for 5 minutes and then centrifuge at 3,000 rpm for 5 minutes.[9]

-

Filtration: Collect the supernatant and filter it through a 0.45 µm membrane filter into a GC vial for analysis.[11]

-

-

GC-MS System Configuration:

-

Gas Chromatograph: Use a system equipped with a capillary column suitable for semi-volatile organic compounds, such as a DB-5MS (30m x 0.25mm x 0.25µm).[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[11][12]

-

Injection: Inject 1 µL of the prepared sample extract.

-

Temperature Program: Set an initial oven temperature of 70°C, followed by a ramp up to 280°C at a rate of 25°C/min, and hold for 6 minutes.[11]

-

Injector Temperature: 280°C.[11]

-

-

Mass Spectrometer Conditions:

-

Quantification:

-

Prepare a series of calibration standards of known EHDPP concentrations.

-

Generate a standard curve by plotting the peak area against the concentration.

-

Calculate the concentration of EHDPP in the sample by comparing its peak area to the standard curve.

-

Biological Interactions and Signaling Pathways

EHDPP is recognized as an endocrine-disrupting chemical (EDC), primarily through its interaction with nuclear receptors. Its agonistic activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a key mechanism of its biological effect.[2]

PPARγ Signaling Pathway Activation

EHDPP has been shown to bind to and activate PPARγ, a key regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[3] This activation can lead to the upregulation of genes involved in these processes.

References

- 1. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of this compound in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Adipogenic activity of this compound via peroxisome proliferator-activated receptor γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic and anti-estrogenic assessment of the flame retardant, this compound (EHDPP), and its metabolites: Evidence from in vitro, in silico, and transcriptome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(1241-94-7) 1H NMR [m.chemicalbook.com]

- 6. This compound | C20H27O4P | CID 14716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents [patents.google.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of 2-Ethylhexyl Diphenyl Phosphate: A Technical Guide

An In-depth Examination of the Biodegradation, Photodegradation, and Chemical Degradation of a Prevalent Organophosphate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl diphenyl phosphate (EHDPP) is a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer. Its widespread use has led to its ubiquitous presence in the environment and detectable levels in human tissues. Understanding the degradation pathways of EHDPP is crucial for assessing its environmental fate, persistence, and potential for human exposure and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of EHDPP degradation, encompassing biodegradation, photodegradation, and chemical degradation mechanisms. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are provided, and the elucidated degradation pathways are visualized through diagrams to facilitate a deeper understanding of the transformation processes.

Introduction

This compound (EHDPP), also known as octicizer, is a member of the organophosphate ester (OPE) family of chemicals. It is primarily utilized as a flame retardant and plasticizer in a variety of consumer and industrial products, including PVC plastics, hydraulic fluids, and textiles. Due to its additive nature, EHDPP can leach from these products into the environment, leading to contamination of various matrices such as water, soil, sediment, and air. Human exposure can occur through ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact.

The environmental fate and potential toxicity of EHDPP are intrinsically linked to its degradation pathways. This guide delves into the three primary routes of EHDPP degradation:

-

Biodegradation: Transformation mediated by microorganisms.

-

Photodegradation: Degradation initiated by the absorption of light.

-

Chemical Degradation: Abiotic transformation processes such as hydrolysis.

A thorough understanding of these pathways, the resulting transformation products, and the kinetics of these processes is essential for environmental risk assessment and for developing strategies to mitigate potential adverse effects on ecosystems and human health.

Biodegradation Pathways

EHDPP is generally considered to be readily biodegradable in aquatic environments.[1] Microbial metabolism is a key process in the environmental degradation of EHDPP.

Aerobic Biodegradation

Under aerobic conditions, the primary mechanism of EHDPP biodegradation is initiated by the enzymatic hydrolysis of the ester bonds. This process is carried out by various microorganisms possessing phosphotriesterase or similar hydrolase enzymes. The initial cleavage can occur at either the 2-ethylhexyl ester linkage or one of the phenyl ester linkages.

The principal metabolite formed through the cleavage of the 2-ethylhexyl group is diphenyl phosphate (DPHP) . Alternatively, cleavage of a phenyl group leads to the formation of 2-ethylhexyl phenyl phosphate (EHPP) . Further hydrolysis of these primary metabolites can occur, leading to the formation of monophenyl phosphate (MPP) , 2-ethylhexanol , and phenol . These smaller molecules can then be further metabolized by microorganisms and potentially enter central metabolic pathways.

In vivo studies in rats have shown that the major urinary metabolites are diphenyl phosphate (DPP) and phenol.[2] Minor metabolites identified include p-hydroxyphenyl phenyl phosphate (OH-DPP) and monophenyl phosphate (MPP).[2] Human liver microsome studies have also identified diphenyl phosphate as a major phase-I metabolite, along with mono- and di-hydroxylated and keto metabolites.[3]

dot

Caption: Aerobic biodegradation pathway of EHDPP.

Quantitative Data on Biodegradation

The following table summarizes the available quantitative data on the biodegradation of EHDPP.

| Parameter | Value | Conditions | Reference |

| Ready Biodegradability | 65-80% degradation after 28 days | OECD Guideline 301 (specific test not detailed) | [3] |

| Enzymatic Hydrolysis | 21 pmol DPHP/min/µl human serum | Incubation of 50 µM EHDPP with diluted human serum (1:50, v/v) in TRIS buffer | [4] |

Photodegradation Pathway

Photodegradation is another significant pathway for the transformation of EHDPP in the environment, particularly in sunlit surface waters.

Direct and Indirect Photolysis

EHDPP can undergo direct photolysis by absorbing ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the cleavage of the ester bonds. Additionally, indirect photolysis can occur, where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to EHDPP, leading to its degradation. The reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH), is also a key mechanism in the photodegradation of EHDPP.

Similar to biodegradation, the primary photodegradation products are expected to be diphenyl phosphate, 2-ethylhexanol, and phenol, resulting from the cleavage of the ester linkages.

dot

Caption: Simplified photodegradation pathway of EHDPP.

Quantitative Data on Photodegradation

The following table presents quantitative data on the photodegradation of EHDPP.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | Approx. 2 hours | Deionized or river water upon exposure to simulated or natural sunlight | [3] |

Chemical Degradation Pathway

Hydrolysis

Abiotic hydrolysis is the primary chemical degradation pathway for EHDPP in the absence of light and significant microbial activity. The rate of hydrolysis is highly dependent on pH and temperature. The ester linkages in the EHDPP molecule are susceptible to cleavage by water. This process can be catalyzed by both acids and bases.

Under neutral environmental conditions, the hydrolysis of EHDPP is generally slow. However, under acidic or alkaline conditions, the rate of hydrolysis can increase. The products of hydrolysis are the same as those from the initial steps of biodegradation: diphenyl phosphate, 2-ethylhexyl phenyl phosphate, 2-ethylhexanol, and phenol.

Quantitative Data on Hydrolysis

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | > 100 days | pH 4-7 | [3] |

| Half-life (t½) | > 41 days (25°C) | pH 9 | [3] |

| Half-life (t½) | > 130 days (20°C) | pH 9 | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to study the degradation of EHDPP and analyze its transformation products.

Biodegradation Testing (Based on OECD Guideline 301B)

The "CO2 Evolution Test" (OECD 301B) is a standard method to assess the ready biodegradability of a chemical in an aerobic aqueous medium.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Medium: A mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in deionized water.

-

Test Setup: The test substance is added to the mineral medium in a sealed vessel to achieve a concentration that yields sufficient carbon for measurement. The vessel is inoculated with the activated sludge. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) and aerated with CO2-free air.

-

Measurement: The CO2 produced from the microbial respiration is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO2 is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum CO2 (ThCO2) that can be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.

dot

Caption: Workflow for OECD 301B Biodegradation Test.

Photodegradation Testing

-

Light Source: A solar simulator (e.g., xenon arc lamp) with filters to mimic the solar spectrum at the Earth's surface, or a UV lamp with a specific wavelength output. The light intensity is measured using a calibrated radiometer.

-

Reaction Vessel: Quartz tubes or cells that are transparent to the wavelengths of light being used.

-

Test Solution: EHDPP is dissolved in a relevant aqueous matrix (e.g., ultrapure water, river water) at a known concentration. The pH of the solution is buffered if necessary.

-

Actinometry: A chemical actinometer (e.g., p-nitroanisole/pyridine) is used in parallel to measure the photon flux of the light source, which is necessary for determining the quantum yield.

-

Procedure: The test solutions and actinometer are irradiated for specific time intervals. Samples are withdrawn at different time points.

-

Analysis: The concentration of EHDPP and its degradation products in the samples is determined using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: The degradation rate constant and half-life are calculated from the concentration-time data. The quantum yield (Φ) is calculated as the ratio of the number of molecules of EHDPP degraded to the number of photons absorbed.

Analytical Method for EHDPP and Metabolites in Water

This protocol describes a general method using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (SPE):

-

A known volume of water sample (e.g., 500 mL) is filtered to remove suspended solids.

-

Internal standards (e.g., deuterated EHDPP or DPHP) are added to the sample.

-

The sample is passed through an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned with methanol and water.

-

The cartridge is washed with water to remove interferences.

-

The analytes are eluted from the cartridge with an organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

-

The eluate is evaporated to a small volume and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: A C18 reversed-phase column is typically used. The mobile phase consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for EHDPP and its metabolites are monitored for quantification and confirmation.

-

Analytical Method for EHDPP in Soil and Sediment

This protocol describes a general method using microwave-assisted extraction (MAE) followed by gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation (MAE):

-

A known weight of dried and homogenized soil or sediment (e.g., 5 g) is mixed with a drying agent (e.g., anhydrous sodium sulfate).

-

Internal standards are added to the sample.

-

The sample is placed in a microwave extraction vessel with a suitable solvent (e.g., a mixture of hexane and acetone).

-

The sample is heated under pressure in a microwave extraction system for a specific time and at a set temperature.

-

After cooling, the extract is filtered and concentrated.

-

The extract may require cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

-

-

GC-MS Analysis:

-

Gas Chromatography: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms) is used. A temperature program is employed to separate the analytes.

-

Mass Spectrometry: A mass spectrometer is operated in electron ionization (EI) mode. The instrument is typically run in selected ion monitoring (SIM) mode, monitoring characteristic ions for EHDPP for sensitive and selective detection.

-

Conclusion

The degradation of this compound is a multifaceted process involving biodegradation, photodegradation, and chemical hydrolysis. The available evidence indicates that EHDPP is readily biodegradable in aquatic environments, with enzymatic hydrolysis being the primary initial step, leading to the formation of diphenyl phosphate and other smaller molecules. Photodegradation in sunlit surface waters is also a rapid process. Abiotic hydrolysis is generally slow under neutral pH conditions but can be more significant in acidic or alkaline environments.

The primary degradation products from all pathways are similar, with diphenyl phosphate being a key intermediate. The ultimate fate of these degradation products is further microbial metabolism.

This technical guide has synthesized the current knowledge on EHDPP degradation pathways, providing quantitative data and outlining the experimental methodologies used for their investigation. The provided diagrams offer a visual representation of the transformation processes. A comprehensive understanding of these degradation pathways is fundamental for accurately assessing the environmental risks associated with EHDPP and for developing strategies to manage its presence in the environment. Further research is warranted to fully elucidate the enzymatic pathways in various microbial species and to determine the degradation kinetics and pathways in complex environmental matrices such as soil and sediment under a wider range of conditions.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Hydrolysis of triphenyl phosphate and this compound by human serum enzymes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Unraveling Human Exposure to EHDPP: A Technical Guide for Researchers

An in-depth examination of the sources, pathways, and molecular interactions of 2-ethylhexyl diphenyl phosphate (EHDPP), a ubiquitous organophosphate flame retardant, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of current knowledge to inform future research and risk assessment.

Introduction

This compound (EHDPP) is a widely used organophosphate flame retardant and plasticizer, serving as a replacement for polybrominated diphenyl ethers (PBDEs).[1] Its extensive use in a variety of consumer and industrial products, including electronics, furniture, building materials, and food packaging, has led to its ubiquitous presence in the environment.[2][3][4] Consequently, human exposure to EHDPP is widespread and occurs through multiple pathways, raising concerns about its potential adverse health effects.[1][2] This technical guide synthesizes the current scientific literature on EHDPP exposure sources and pathways in humans, presents quantitative data on its occurrence, details experimental methodologies for its detection, and visualizes its known interactions with key cellular signaling pathways.

Exposure Sources and Pathways

Human exposure to EHDPP is a complex process involving various environmental compartments and routes of entry into the body. The primary pathways of exposure include ingestion, inhalation, and dermal contact.[1][5]

2.1 Environmental Occurrence:

EHDPP is frequently detected in a range of environmental media, acting as reservoirs for human exposure.

-

Indoor Dust and Air: Indoor environments are significant sources of EHDPP exposure due to its use in furniture, electronics, and building materials.[6][7] It leaches from these products and accumulates in indoor dust and air.[6][8]

-

Water: EHDPP has been detected in various water sources, including surface water and groundwater, as well as in packed beverages.[9][10] The presence of EHDPP in tap water may be attributed to its use in PVC water pipes.[9]

-

Food: Dietary intake is considered a predominant pathway of EHDPP exposure.[1][5] It has been found in a variety of foodstuffs, including cereals, meat, fish, dairy products, and beverages.[5][11] Contamination can occur through environmental accumulation in the food chain or migration from food packaging materials.[4][11]

2.2 Human Biomonitoring:

The presence of EHDPP and its metabolites in human biological samples confirms widespread exposure.

-

Blood and Urine: EHDPP and its metabolites are frequently detected in human blood and urine, serving as biomarkers of exposure.[1][5][12]

-

Tissues: EHDPP has been found in various human tissues, including deciduae and chorionic villi, indicating in-utero transfer from mother to fetus.[1] It has also been detected in breast milk, signifying a potential exposure route for infants.[11]

A diagram illustrating the primary exposure pathways of EHDPP in humans is provided below.

Quantitative Data on EHDPP Exposure

The following tables summarize quantitative data on EHDPP concentrations in various environmental media and human biospecimens. These values highlight the widespread nature of human exposure.

Table 1: EHDPP Concentrations in Environmental Media

| Environmental Medium | Location/Study | Concentration Range | Median/Mean Concentration | Reference(s) |

| Indoor Dust | South China | - | 300 ng/g | [6] |

| Indoor Dust | Tampa Bay, FL, USA | 545–502,086 ng/g (Σ13OPEs) | 15,447 ng/g (Σ13OPEs) | [7][13] |

| Indoor Dust | Barcelona, Spain | 3.02–36.9 μg/g (ΣOPEs) | 10.2 μg/g (ΣOPEs) | [14] |

| Indoor Air (PM2.5) | Barcelona, Spain | 4.37–185 ng/m³ (ΣOPEs) | 24.4 ng/m³ (ΣOPEs) | [14] |

| Tap Water | Spain | - | 40.9 ng/L (ΣOPEs) | [9] |

| Packed Beverages (Cola) | Spain | - | 2876 ng/L (ΣOPEs) | [9] |

| Food (Composite Samples) | Sweden, Belgium, Norway, China | - | Relatively high levels | [1] |

Table 2: EHDPP and Metabolite Concentrations in Human Biospecimens

| Biospecimen | Population | Analyte | Concentration Range | Median/Mean Concentration | Reference(s) |

| Blood | Shenzhen, China (non-occupational) | EHDPP | - | 1.22 ng/mL | [1][5] |

| Blood | Human Pool | EHDPP Metabolites (EHMPP, DPHP, OH-EHMPP) | Detected | - | [7][15][16] |

| Urine | Shenzhen, China (industrial area) | EHDPP | Detected in 6.67% of samples | - | [12] |

| Deciduae | Pregnant Women | EHDPP | - | 5.96 ng/g dry weight | [1][5] |

| Chorionic Villi | Pregnant Women | EHDPP | - | 13.6 ng/g dry weight | [1][5] |

Experimental Protocols

Accurate quantification of EHDPP and its metabolites is crucial for assessing human exposure and understanding its toxicokinetics. The following sections detail common experimental methodologies.

4.1 Analysis of EHDPP in Indoor Dust by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of EHDPP from indoor dust samples.

-

Sample Preparation:

-

Extraction:

-

Extract Cleanup:

-

Concentrate the combined extract under a gentle stream of nitrogen.

-

Perform solid-phase extraction (SPE) using a Florisil cartridge to remove interfering compounds. Elute the fraction containing EHDPP with an appropriate solvent such as ethyl acetate.[17]

-

-

Analysis:

-

Concentrate the final eluate to approximately 1 mL.

-

Analyze the extract using a gas chromatograph coupled with a mass spectrometer (GC-MS) operated in electron impact (EI) mode.[18]

-

Quantify EHDPP based on a calibration curve generated from standards.

-

4.2 Analysis of EHDPP and its Metabolites in Human Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the determination of EHDPP and its metabolites in human blood.

-

Sample Preparation:

-

To a 1 mL whole blood sample, add an internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

-

Extraction and Cleanup:

-

The supernatant can be further cleaned up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[19]

-

For LLE, an organic solvent like acetonitrile can be used to extract the analytes.[19]

-

For SPE, an appropriate cartridge (e.g., ENVI-18) is used to retain and then elute the target compounds.[19]

-

-

Analysis:

-

Evaporate the final extract to dryness and reconstitute in a suitable mobile phase.

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[19]

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.[19]

-

Monitor specific precursor-to-product ion transitions for EHDPP and its metabolites in multiple reaction monitoring (MRM) mode for quantification.[19]

-

4.3 Analysis of EHDPP Metabolites in Human Urine by LC-MS/MS

This protocol describes a high-throughput method for analyzing EHDPP metabolites in urine.

-

Sample Preparation:

-

Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample into an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS).[13]

-

Employ a reversed-phase column for chromatographic separation.

-

Use electrospray ionization in negative or positive mode, depending on the target metabolites.

-

Quantify the metabolites using isotope dilution with labeled internal standards.[13][21]

-

A generalized experimental workflow for human biomonitoring of EHDPP is presented below.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular mechanisms through which EHDPP may exert its biological effects. Key signaling pathways identified include the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, the estrogen receptor (ER) pathway, and the autophagy pathway.

5.1 PPAR-γ Signaling Pathway:

EHDPP has been shown to act as an agonist for PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism.[22][23] Activation of PPAR-γ by EHDPP can lead to the induction of adipogenesis in preadipocytes.[22] This interaction is thought to contribute to the metabolic-disrupting effects of EHDPP.[1]

5.2 Estrogen Receptor Signaling Pathway:

EHDPP has demonstrated estrogenic activity by activating the estrogen receptor (ER).[1][24] This can promote the proliferation of estrogen-responsive cells and may have implications for endocrine disruption.[24] Interestingly, some major metabolites of EHDPP have been shown to inhibit the ER.[1][24]

5.3 Autophagy Signaling Pathway:

Exposure to EHDPP has been shown to induce autophagy in human liver cells (HepG2).[12][25] This process of cellular self-digestion can be a protective mechanism, but excessive autophagy can lead to cell death. EHDPP exposure upregulates the expression of several autophagy-related genes (ATGs).[12][25]

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that human exposure to EHDPP is widespread, originating from numerous consumer products and environmental sources. Ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact are the primary pathways of exposure. The presence of EHDPP and its metabolites in human biospecimens confirms its uptake and metabolism in the body.

Emerging research on the molecular mechanisms of EHDPP indicates its potential to disrupt critical cellular processes through interactions with the PPAR-γ, estrogen receptor, and autophagy signaling pathways. These findings underscore the need for further investigation into the potential health risks associated with chronic EHDPP exposure.

Future research should focus on:

-

Long-term epidemiological studies: To establish clear associations between EHDPP exposure levels and specific health outcomes in human populations.

-

In-depth mechanistic studies: To further elucidate the downstream effects of EHDPP on signaling pathways and cellular function.

-

Development of more sensitive analytical methods: To improve the detection of EHDPP and a wider range of its metabolites in complex biological matrices.

-

Assessment of mixture effects: To understand the combined toxicological impact of EHDPP with other environmental contaminants to which humans are co-exposed.

A comprehensive understanding of EHDPP's exposure sources, pathways, and toxicological profile is essential for developing effective strategies to mitigate human exposure and protect public health. This guide serves as a foundational resource for the scientific community to advance research in this critical area.

References

- 1. Estrogenic and anti-estrogenic assessment of the flame retardant, this compound (EHDPP), and its metabolites: Evidence from in vitro, in silico, and transcriptome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Daily Exposure to Organophosphate Esters through PM2.5 Inhalation, Dust Ingestion, and Dermal Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. Replacement Flame-Retardant 2-Ethylhexyldiphenyl Phosphate (EHDPP) Disrupts Hepatic Lipidome: Evidence from Human 3D Hepatospheroid Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organophosphate Ester, this compound (EHDPP), Elicits Cytotoxic and Transcriptomic Effects in Chicken Embryonic Hepatocytes and Its Biotransformation Profile Compared to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aces.su.se [aces.su.se]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Ethyl-Hexyldiphenyl Phosphate (EHDPP) Induces Cytotoxicity by Activation of Autophagy Process in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 18. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Adipogenic activity of this compound via peroxisome proliferator-activated receptor γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of this compound in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dtsc.ca.gov [dtsc.ca.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-ethylhexyl diphenyl phosphate (EHDPP), an organophosphate flame retardant, using gas chromatography-mass spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific laboratory and sample requirements.

Introduction

This compound (EHDPP) is a widely used flame retardant and plasticizer in various consumer and industrial products. Due to its potential for environmental persistence and human exposure, robust and reliable analytical methods are crucial for monitoring its presence in diverse matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the determination of EHDPP.[1][2] This application note details the sample preparation, instrumental analysis, and data interpretation for EHDPP analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The following are generalized protocols for common matrices.

2.1.1. Solid Samples (e.g., Dust, Sediment, Polymer)

-

Extraction:

-

Weigh approximately 0.5 g of the homogenized solid sample into a glass centrifuge tube.

-

Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes.[1]

-

Centrifuge the sample at 3500 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Repeat the extraction process twice more, combining the supernatants.

-

-

Clean-up (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds. A Florisil® cartridge is often suitable for this purpose.

-

-

Concentration:

-

Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent, such as ethyl acetate, for GC-MS analysis.

-

2.1.2. Liquid Samples (e.g., Water)

-

Liquid-Liquid Extraction (LLE):

-

To a 100 mL water sample in a separatory funnel, add 30 mL of dichloromethane.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh portions of dichloromethane.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent and reconstitute as described in the solid sample preparation protocol.

-

2.1.3. Air Samples (using Polyurethane Foam - PUF plugs)

-

Extraction:

-

Place the PUF plug into a Soxhlet extraction apparatus.

-

Extract with an appropriate solvent, such as a mixture of toluene and acetone (9:1 v/v), for 8-12 hours.

-

-

Concentration:

-

Concentrate the extract using a rotary evaporator followed by nitrogen blowdown.

-

Reconstitute in a known volume of a suitable solvent for GC-MS analysis.

-

GC-MS Analysis

The following instrumental parameters have been shown to be effective for the analysis of EHDPP.[1]

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Inlet Mode | Splitless |

| Inlet Temperature | 290 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 80 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 280 °C |

| Interface Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data

For quantitative analysis, the use of an internal standard is recommended to correct for variations in sample preparation and instrument response. The following table summarizes key quantitative parameters for EHDPP.

| Parameter | Value | Reference |

| Molecular Weight | 362.4 g/mol | [3] |

| Quantifier Ion (m/z) | 251 | [3] |

| Qualifier Ion 1 (m/z) | 250 | [3] |

| Qualifier Ion 2 (m/z) | 362 (Molecular Ion) | [3] |

Note: The retention time of EHDPP will vary depending on the specific GC system and conditions but can be empirically determined by injecting a standard.

Data Presentation

The following table presents a summary of the key mass spectrometric data for EHDPP identification and quantification.

| Compound | Molecular Formula | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound (EHDPP) | C₂₀H₂₇O₄P | 251 | 250, 362 |

Visualizations

Experimental Workflow

Caption: Workflow for EHDPP analysis.

EHDPP Fragmentation Pathway

Under electron ionization, EHDPP undergoes characteristic fragmentation. The molecular ion (m/z 362) is often observed. A prominent fragmentation pathway involves the cleavage of the 2-ethylhexyl group, leading to the formation of a stable diphenyl phosphate fragment.

Caption: Proposed fragmentation of EHDPP.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of EHDPP in various matrices. Proper sample preparation is key to achieving accurate and reproducible results. The provided instrumental parameters and quantitative data serve as a strong starting point for method development and validation in your laboratory. These protocols can be adapted to meet specific research and monitoring needs for this important environmental contaminant.

References

Application Notes and Protocols for the Extraction of 2-Ethylhexyl Diphenyl Phosphate from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the extraction of 2-Ethylhexyl diphenyl phosphate (EHDPP), an organophosphate flame retardant of growing environmental concern, from various environmental matrices. The following sections provide detailed methodologies for the extraction of EHDPP from water, soil, sediment, and biota, accompanied by quantitative data to aid in method selection and validation.